molecular formula C18H23NO5 B043193 Seneciphylline CAS No. 480-81-9

Seneciphylline

Cat. No. B043193
CAS RN: 480-81-9
M. Wt: 333.4 g/mol
InChI Key: FCEVNJIUIMLVML-QPSVUOIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of seneciphylline and its analogs often involves complex organic reactions due to their intricate molecular structures. A notable approach for synthesizing related compounds includes the use of LC-MS/MS methods for determining seneciphylline and its metabolites in biological samples, indicating the pharmacokinetics and metabolic pathways of these compounds (Long et al., 2021). Total synthesis efforts have been reported, demonstrating the capability of synthetic chemistry to access these complex molecules for further study.

Scientific Research Applications

  • Metabolic Enzyme Effects : Seneciphylline alters hepatic drug-metabolizing enzymes in rats, increasing epoxide hydrase and glutathione-S-transferase activities, while reducing cytochrome P-450 and related monooxygenase activities (Kakrani & Kalyani, 1984).

  • Pulmonary Effects : It induces significant arterial and arteriolar hypertrophy in the lungs of rats, leading to conditions like cor pulmonale and a leftward shift of the ventricular septum (Ohtsubo et al., 1977).

  • Carcinogenic and Anticarcinogenic Properties : Seneciphylline may contribute to the carcinogenic and anticarcinogenic activity of pyrrolizidine alkaloids in vivo, as it has been shown to cause DNA cross-linking in mammalian cells (Hincks et al., 1991).

  • Metabolism Studies : It is used in various metabolism studies, particularly in the context of biosynthesis of macrocyclic pyrrolizidine alkaloids (Segall et al., 1983).

  • Tumorigenic Capability : Seneciphylline is known to be a tumorigen capable of inducing liver tumors in experimental animals (Li et al., 2008).

  • Mutagenic Effects : This compound is mutagenic and can produce sex-linked recessive lethals in male Drosophila, highlighting its genetic impact (Candrian et al., 1984).

  • Soil Quality and Invasive Weeds : Found in the invasive weed Senecio grisebachii, seneciphylline impacts different soil qualities (Yaber Grass & Leicach, 2012).

  • Biosynthesis and Transfer : Its biosynthesis in Senecio vulgaris and transfer into rat milk and tissues have been studied, contributing to understanding its systemic effects (Lüthy et al., 1983).

  • DNA Damage : It can cause DNA damage in rat liver, lung, and kidney, with higher levels observed in females (Candrian et al., 1985).

  • Botanical Classification Aid : Chemical examination of Senecio species, including those containing seneciphylline, aids in botanical classification (Manske, 1939).

Safety And Hazards

Seneciphylline is toxic and contains a pharmaceutically active ingredient . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEVNJIUIMLVML-QPSVUOIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Record name SENECIPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026016
Record name Seneciphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Seneciphylline is a white powder. (NTP, 1992)
Record name SENECIPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Sol in water /Hydrochloride/, Sol in chloroform; sparingly sol in ethanol, acetone; slightly sol in water, Difficult solubility in ether and ligroin., In water, 1X10+6 mg/L @ 25 °C /Estimated/
Record name SENECIPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SENECIPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.2X10-12 mm Hg @ 25 °C /Estimated/
Record name SENECIPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, The effect of oral administration of the pyrrolizidine alkaloids, seneciphylline... from Senecio vulgaris (Compositae) on activities of hepatic epoxide hydrase, glutathione-S-transferase, aminopyrine-N-demethylase and arylhydrocarbon hydroxylase (AHH) was investigated in microsomes of young male albino rats. Seneciphylline significantly increased the activities of epoxide hydrase and glutathione-S-transferase but caused reduction of cytochrome P-450 and related monooxygenase activities. ...Seneciphylline... could not produce any prominent in vitro effect on the hepatic drug metabolizing enzymes under study, except slight stimulation of epoxide hydrase activity by both the alkaloids and slight reduction of aminopyrine demethylase activity by senecionine.
Record name SENECIPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Seneciphylline

Color/Form

Colorless prisms

CAS RN

480-81-9
Record name SENECIPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Seneciphylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seneciphylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SENECIPHYLLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Seneciphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SENECIPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZYZ9L5454
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SENECIPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

423 °F (NTP, 1992), 217--218 °C
Record name SENECIPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SENECIPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seneciphylline
Reactant of Route 2
Seneciphylline
Reactant of Route 3
Seneciphylline
Reactant of Route 4
Seneciphylline
Reactant of Route 5
Seneciphylline
Reactant of Route 6
Seneciphylline

Citations

For This Compound
1,680
Citations
R Adams, JH Looker - Journal of the American Chemical Society, 1951 - ACS Publications
… the corresponding derivatives of seneciphylline and a-longilobine. … empirical formula CisHssOsN, identical with that of seneciphylline, and … A generous sample of seneciphylline was …
Number of citations: 12 pubs.acs.org
F Long, J Ji, X Wang, L Wang… - Biomedical …, 2021 - Wiley Online Library
… of seneciphylline in rats after oral and intravenous administration. The results revealed that seneciphylline … Both seneciphylline and seneciphylline N‐oxide were eliminated from plasma …
U Candrian, U Zweifel, J Luethy… - Journal of Agricultural …, 1991 - ACS Publications
… The results indicate that the highest possible concentration of seneciphylline in the milk … a seneciphylline concentration of 40 ng/g in the fresh liver. This was 0.06 % of the seneciphylline …
Number of citations: 21 pubs.acs.org
HK Kakrani, GA Kalyani - Journal of ethnopharmacology, 1984 - Elsevier
… Seneciphylline signficantly increased the activities of … Seneciphylline and senecionine could not produce any prominent … has been made to observe the effect of the PAS seneciphylline …
Number of citations: 4 www.sciencedirect.com
W Wang, X Yang, Y Chen, X Ye, K Jiang… - Journal of Applied …, 2020 - Wiley Online Library
Herbal drug‐induced liver injury has been reported worldwide and gained global attention. Thousands of hepatic sinusoidal obstruction syndrome (HSOS) cases have been reported …
DF Eastman, HJ Segall - Toxicology Letters, 1981 - Elsevier
… The pyrrolizidine alkaloids, senecionine, seneciphylline and retrorsine were obtained from Senecio vulgaris. Senecionine and seneciphylline were found to be linear mixed-type …
Number of citations: 14 www.sciencedirect.com
SM Colegate, DR Gardner, W Resager… - Intnl. J. Poisonous …, 2015 - ars.usda.gov
… also observed with seneciphylline and the N-oxides of riddelliine and seneciphylline but not … The spontaneous formation of riddelliine and seneciphylline adducts should be checked …
Number of citations: 2 www.ars.usda.gov
CC Yan, RA Cooper, RJ Huxtable - Toxicology and applied pharmacology, 1995 - Elsevier
Despite their similarity in structure, pyrrolizidine alkaloids (PAs) vary in their LD50s and in the organs in which toxicity is expressed. We have examined whether there are differences in …
Number of citations: 35 www.sciencedirect.com
U Candrian, J Lüthy, U Graf, CH Schlatter - Food and chemical toxicology, 1984 - Elsevier
… the mutagenic activity of seneciphylline and senkirkine, the first pyrrolizidine alkaloid of the otonecine type to be tested with this organism. The transfer of seneciphylline into the milk of …
Number of citations: 54 www.sciencedirect.com
HS Ramsdell, DR Buhler - Toxicology letters, 1987 - Elsevier
… Microsomes were incubated with 1 mM seneciphylline for 15 min and extracts were prepared. The formation of DHP and seneciphylline N-oxide was quantified by HPLC analysis. The …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.